Debrisoquine Debrisoquine Debrisoquin is a member of isoquinolines and a carboxamidine. It has a role as an antihypertensive agent, an adrenergic agent, a sympatholytic agent and a human metabolite.
An adrenergic neuron-blocking drug similar in effects to guanethidine. It is also noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme. Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs. They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism.
Debrisoquine is a natural product found in Homo sapiens and Euglena gracilis with data available.
An adrenergic neuron-blocking drug similar in effects to GUANETHIDINE. It is also noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme. Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs. They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism.
Brand Name: Vulcanchem
CAS No.: 1131-64-2
VCID: VC20941988
InChI: InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)
SMILES: C1CN(CC2=CC=CC=C21)C(=N)N
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

Debrisoquine

CAS No.: 1131-64-2

Cat. No.: VC20941988

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Debrisoquine - 1131-64-2

Specification

CAS No. 1131-64-2
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 3,4-dihydro-1H-isoquinoline-2-carboximidamide
Standard InChI InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)
Standard InChI Key JWPGJSVJDAJRLW-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=N)N
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=N)N
Appearance Solid powder
Melting Point 278-280 °C
278 - 280 °C

Introduction

Chemical Properties and Structure

Debrisoquine (C₁₀H₁₃N₃) is a derivative of guanidine with a molecular weight of 175.23 g/mol . Structurally, it belongs to the family of isoquinolines and is classified as a carboxamidine . The compound features a tetrahydroisoquinoline ring system with a guanidine moiety, giving it its characteristic chemical properties .

Molecular Information

The chemical structure of debrisoquine includes several important identifiers that help distinguish it in scientific and medical literature. These identifiers are crucial for research purposes and proper classification within chemical databases.

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃
Molecular Weight175.23 g/mol
CAS Number1131-64-2
ChEBI IDCHEBI:34665
DrugBank IDDB04840
PubChem CID2966

Common Synonyms

Debrisoquine is known by several names in scientific and medical literature, which can be important to recognize when conducting research on this compound.

SynonymSource
Debrisoquine
Debrisoquin
Debrisochinum
Isocaramidine

Pharmacological Classification and Uses

Debrisoquine has multiple pharmacological roles that make it significant in both clinical settings and research environments.

Classification

The compound is primarily classified as an antihypertensive agent with several specific pharmacological characteristics:

ClassificationDescriptionSource
Antihypertensive AgentUsed in treatment of vascular hypertension
Adrenergic AgentAffects adrenergic transmitters and receptors
Sympatholytic AgentInhibits actions of the sympathetic nervous system
Peripheral AntiadrenergicActs on peripheral sympathetic pathways

Clinical Applications

Historically, debrisoquine has been used in clinical settings primarily for hypertension management:

  • Treatment of moderate and severe hypertension, either as monotherapy or adjunct therapy

  • Management of renal hypertension

  • Used as a research probe for CYP2D6 enzyme activity assessment
    Its clinical use as an antihypertensive has largely been superseded by newer medications with more favorable side effect profiles, though it retains significant importance in pharmacogenetic research .

Mechanism of Action

The antihypertensive effects of debrisoquine result from its distinct actions on the sympathetic nervous system.

Impact on Blood Pressure

The sympathetic blockade produced by debrisoquine results in:

  • Modest decreases in peripheral resistance and cardiac output

  • Reduction in blood pressure in the supine position

  • Further reduction in blood pressure when standing due to decreased vasoconstriction that normally results from reflex sympathetic nervous activity

  • Reduced venous return and cardiac output in the upright position

Metabolism and Pharmacokinetics

Debrisoquine's metabolism has been extensively studied due to its significance in understanding genetic variations in drug processing.

CYP2D6 Polymorphism

One of the most notable aspects of debrisoquine is its role in the discovery and characterization of the CYP2D6 polymorphism:

  • Metabolized primarily by cytochrome P4502D6 (CYP2D6)

  • The deficient metabolism of debrisoquine is inherited as an autosomal recessive condition

  • Serves as a substrate for the polymorphic cytochrome P-450 enzyme

  • Individuals with certain CYP2D6 isoforms cannot properly metabolize debrisoquine and many other clinically important drugs

  • Those with impaired metabolism are commonly referred to as having a "debrisoquin 4-hydroxylase polymorphism"

Metabolic Pathways

The primary metabolic pathway for debrisoquine involves hydroxylation:

  • The main metabolite is 4-hydroxydebrisoquine

  • Metabolism occurs primarily in the liver

  • The metabolic ratio (ratio of parent drug to metabolite) is used as a marker for CYP2D6 activity

  • Pharmacokinetic parameters show significant variability between different metabolizer phenotypes

Pharmacogenetics

The study of debrisoquine metabolism has been pivotal in the development of pharmacogenetics, particularly in understanding variations in drug metabolism.

Metabolizer Phenotypes

Research has identified distinct phenotypes based on debrisoquine metabolism:

PhenotypeCharacteristicsClinical SignificanceSource
Poor MetabolizersSignificantly reduced ability to metabolize debrisoquineAt risk for drug toxicity with standard doses of CYP2D6 substrates
Extensive MetabolizersNormal metabolism of debrisoquineStandard doses of CYP2D6 substrates usually appropriate
Ultrarapid MetabolizersExtremely efficient metabolismMay require higher doses of CYP2D6 substrates for therapeutic effect

Clinical Implications

The debrisoquine hydroxylation polymorphism has important clinical implications:

  • It affects the metabolism of approximately 25% of commonly prescribed drugs

  • CYP2D6 genotyping can help predict drug-related side effects, interactions, or therapeutic failures

  • Research has explored associations between metabolizer status and disease risk, including a reported association between extensive metabolizer status and increased lung cancer risk

  • The phenotype can be affected by both genetic and environmental factors

Recent Research Developments

Debrisoquine continues to be the subject of scientific investigation, with recent findings highlighting new potential applications.

Antiviral Properties

Recent research has identified previously unknown properties of debrisoquine:

  • Identified as an inhibitor of TMPRSS2 protease, which is involved in the viral entry process of SARS-CoV-2

  • Laboratory studies demonstrated antiviral activity by blocking the virus's ability to enter human lung cells

  • This finding may open new research avenues for repurposing this established compound

Research Applications

Debrisoquine remains valuable in research settings:

  • Used as a probe drug for phenotyping CYP2D6 enzyme activity

  • Employed in pharmacogenetic studies to understand variations in drug metabolism

  • Used in comparative studies to develop and validate alternative methods for CYP2D6 phenotyping

Related Compounds

Debrisoquine belongs to a family of structurally and functionally related compounds:

  • Similar in effects to guanethidine, another adrenergic neuron-blocking drug

  • The guanidine part of the molecule also appears in related compounds guanoxan and guanadrel

  • The 7-bromo analog of debrisoquine is called guanisoquin

  • Available as debrisoquine sulfate (C₂₀H₂₈N₆O₄S) for pharmaceutical use

Limitations and Considerations

Despite its historical and research significance, several factors have limited debrisoquine's broader clinical use:

  • Side effect profile less favorable than newer antihypertensive medications

  • Significant interindividual variability in response due to genetic polymorphisms

  • In some species (e.g., horses), it has been found unsuitable as a probe drug for certain CYP phenotyping studies

  • Research suggests environmental factors may also influence the debrisoquine hydroxylation phenotype, complicating its use as a pure genetic marker

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